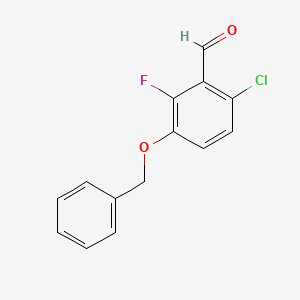
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzyl ether group, a chlorine atom, and a fluorine atom attached to a benzene ring, with an aldehyde functional group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of Functional Groups: The chlorine and fluorine atoms are introduced through halogenation reactions. For instance, chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be done using reagents like Selectfluor.
Formation of Benzyl Ether: The benzyloxy group is introduced via a Williamson ether synthesis, where the phenol derivative reacts with benzyl bromide in the presence of a base like potassium carbonate.
Formylation: The aldehyde group is introduced through formylation reactions such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid.
Reduction: 3-(Benzyloxy)-6-chloro-2-fluorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-(Benzyloxy)-6-amino-2-fluorobenzaldehyde.
Applications De Recherche Scientifique
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of the benzyloxy, chloro, and fluoro groups can influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-2-fluorobenzaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(Benzyloxy)-6-chlorobenzaldehyde: Lacks the fluorine atom, potentially altering its chemical properties.
6-Chloro-2-fluorobenzaldehyde: Lacks the benzyloxy group, which can influence its solubility and reactivity.
Uniqueness
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the benzyloxy group, makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C14H10ClFO2 |
|---|---|
Poids moléculaire |
264.68 g/mol |
Nom IUPAC |
6-chloro-2-fluoro-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10ClFO2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
KJVNCTZRANBJML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)

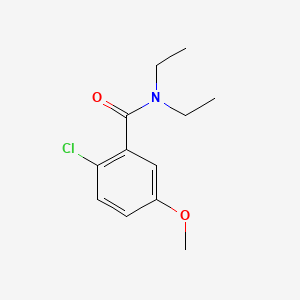


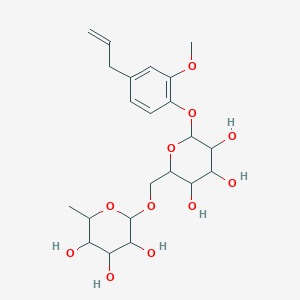
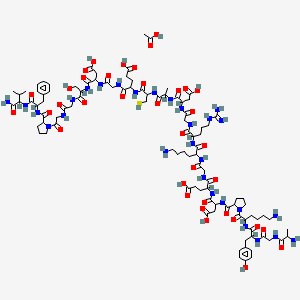
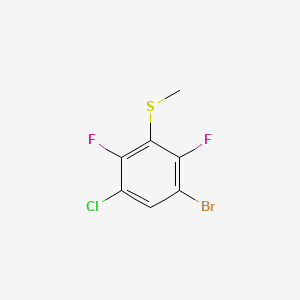
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
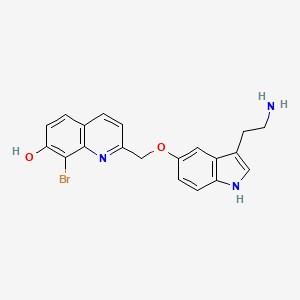
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
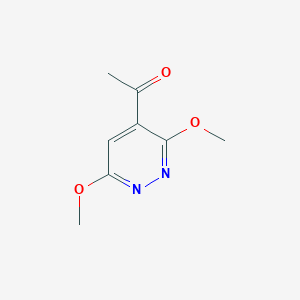
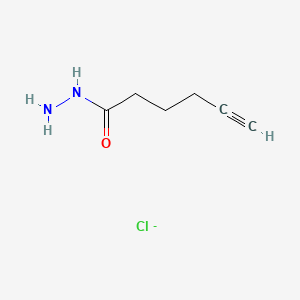
![N-[[4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]sulfonyl]acetamide](/img/structure/B14762434.png)
